(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylsulfonyl group: This step may involve sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.
Attachment of the acrylamide moiety: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Addition of the methylthio group: This step might involve thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, potentially modifying the cyclopropylsulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Modified piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be investigated for its therapeutic potential in treating diseases. Its unique structure could interact with biological targets in novel ways.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylacrylamide: Lacks the methylthio group.
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-hydroxyphenyl)acrylamide: Contains a hydroxy group instead of a methylthio group.
Uniqueness
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-25-17-5-2-15(3-6-17)4-9-19(22)20-14-16-10-12-21(13-11-16)26(23,24)18-7-8-18/h2-6,9,16,18H,7-8,10-14H2,1H3,(H,20,22)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJXYTXVYNSDU-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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